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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

expression and purification of recombinant Chemotactic Protein-10 (CP-10), also known as

S100A9. The following sections detail the methodologies for producing high-purity CP-10 in

Escherichia coli, a common and efficient host for recombinant protein production.

Introduction
CP-10 is a member of the S100 family of calcium-binding proteins and is involved in various

inflammatory processes. It exists as a homodimer and can also form a heterodimer with

S100A8, known as calprotectin.[1] The ability to produce recombinant CP-10 is crucial for

studying its biological functions, developing diagnostic assays, and screening for potential

therapeutic inhibitors. The protocols outlined below describe the expression of CP-10 in E. coli

and its subsequent purification using a combination of chromatographic techniques. Both His-

tagged and untagged protein purification strategies are presented.

Data Presentation
The following tables summarize the key quantitative data for the expression and purification of

recombinant CP-10.

Table 1: Expression and Lysis Parameters
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Parameter Value Notes

Expression Host
E. coli BL21(DE3) or T7

Express

Suitable for T7 promoter-based

expression vectors.[1][2]

Expression Vector pET series (e.g., pET21a)
Contains a T7 promoter for

high-level expression.

Culture Medium
Luria-Bertani (LB) Broth with

antibiotic

Standard medium for E. coli

growth.

Antibiotic Concentration e.g., 100 µg/mL Ampicillin

Dependent on the resistance

marker of the expression

vector.[1]

Culture Volume 1 L
Can be scaled up or down as

needed.[1]

Induction OD₆₀₀ 0.4 - 0.8
Optimal cell density for

induction.[1][2]

Inducer
Isopropyl β-D-1-

thiogalactopyranoside (IPTG)

IPTG Concentration 0.04 - 1 mM
Concentration may need to be

optimized.[2][3]

Induction Temperature 15 - 37 °C
Lower temperatures can

improve protein solubility.[2]

Induction Time 3 - 5 hours or overnight
Longer induction at lower

temperatures.[2]

Cell Lysis Method Sonication or Chemical Lysis

Sonication Parameters 3 x 1-3 minute bursts on ice
To prevent overheating and

protein denaturation.

Centrifugation (Lysate)
18,000 x g for 45 minutes at

4°C
To pellet cell debris.[4]

Table 2: Chromatography Parameters
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Parameter
His-Tagged Purification
(IMAC)

Untagged Purification (IEX
+ HIC)

Affinity Chromatography

Resin Ni-NTA Agarose N/A

Binding Buffer
25 mM HEPES, 1 M NaCl, 10

mM Imidazole, pH 7.5
N/A

Wash Buffer
25 mM HEPES, 1 M NaCl, 75

mM Imidazole, pH 7.5
N/A

Elution Buffer
25 mM HEPES, 1 M NaCl, 300

mM Imidazole, pH 7.5
N/A

Anion Exchange

Chromatography

Resin N/A
Q Sepharose Fast Flow or

DEAE-Sepharose

Equilibration Buffer N/A

20 mM Tris, 1 mM EDTA, 1

mM EGTA, 10 mM DTT, pH

8.5[5]

Elution N/A
Linear gradient of 0 - 1 M NaCl

in equilibration buffer[5]

Hydrophobic Interaction

Chromatography

Resin N/A
Phenyl Sepharose High

Performance

Binding Buffer N/A

High salt buffer (e.g.,

equilibration buffer + 1-2 M

(NH₄)₂SO₄)

Elution N/A
Decreasing salt gradient (e.g.,

1-0 M (NH₄)₂SO₄)
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Size Exclusion

Chromatography

Resin Superdex 75 Superdex 75

Buffer
50 mM HEPES, pH 7.4, 1 mM

EDTA, 1 mM TCEP

50 mM HEPES, pH 7.4, 1 mM

EDTA, 1 mM TCEP[4]

Experimental Protocols
Protocol 1: Expression of Recombinant CP-10 in E. coli

Transformation: Transform the expression plasmid containing the CP-10 gene into a suitable

E. coli expression strain, such as BL21(DE3).[2] Plate the transformed cells on an LB agar

plate containing the appropriate antibiotic and incubate overnight at 37°C.

Starter Culture: Inoculate a single colony into 10 mL of LB medium with the selective

antibiotic and grow overnight at 37°C with shaking.[2]

Main Culture: Inoculate 1 L of LB medium containing the antibiotic with the overnight starter

culture. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀)

reaches 0.4-0.8.[1][2]

Induction: Induce protein expression by adding IPTG to a final concentration of 0.04 - 1 mM.

[2][3] For potentially improved solubility, the incubation temperature can be lowered to 15-

30°C for a longer induction period (e.g., overnight).[2] Otherwise, continue incubation at

37°C for 3-5 hours.[2]

Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. Discard

the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Cell Lysis and Lysate Preparation
Resuspension: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM

NaCl, 5 mM MgSO₄).[1] A protease inhibitor cocktail should be added to prevent protein

degradation.
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Lysis: Lyse the cells by sonication on ice. Perform short bursts of sonication with cooling

periods in between to prevent overheating. Alternatively, chemical lysis reagents can be used

according to the manufacturer's instructions.

Clarification: Centrifuge the lysate at 18,000 x g for 45 minutes at 4°C to pellet the insoluble

cell debris.[4]

Supernatant Collection: Carefully collect the supernatant, which contains the soluble

recombinant CP-10 protein. If the protein is found in the insoluble pellet (inclusion bodies),

refer to Protocol 5 for solubilization and refolding.

Protocol 3: Purification of His-tagged CP-10 using
Immobilized Metal Affinity Chromatography (IMAC)

Column Equilibration: Equilibrate a Ni-NTA agarose column with 5-10 column volumes of

IMAC Binding Buffer.

Sample Loading: Load the clarified lysate onto the equilibrated column.

Washing: Wash the column with 10-20 column volumes of IMAC Wash Buffer to remove non-

specifically bound proteins.

Elution: Elute the His-tagged CP-10 with IMAC Elution Buffer. Collect fractions and analyze

by SDS-PAGE.

Dialysis/Buffer Exchange: Pool the fractions containing the purified protein and dialyze

against a suitable storage buffer (e.g., PBS, pH 7.4) to remove imidazole.

Protocol 4: Purification of Untagged CP-10
This protocol involves a multi-step chromatographic process for purifying untagged CP-10.

Step 1: Anion Exchange Chromatography (AEX)

Column Equilibration: Equilibrate an anion exchange column (e.g., HiTrap Q HP) with AEX

Equilibration Buffer.[4]

Sample Loading: Load the clarified lysate onto the column.
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Washing: Wash the column with AEX Equilibration Buffer until the absorbance at 280 nm

returns to baseline.

Elution: Elute the bound proteins with a linear gradient of increasing salt concentration (0-1

M NaCl) in the equilibration buffer.[5] Collect fractions.

Analysis: Analyze the fractions by SDS-PAGE to identify those containing CP-10.

Step 2: Hydrophobic Interaction Chromatography (HIC)

Sample Preparation: Pool the CP-10 containing fractions from the AEX step. Add a high

concentration of a salt like ammonium sulfate (e.g., to a final concentration of 1-2 M) to the

pooled fractions to promote hydrophobic interactions.

Column Equilibration: Equilibrate a HIC column (e.g., Phenyl Sepharose) with HIC Binding

Buffer (equilibration buffer with the same high salt concentration).

Sample Loading: Load the prepared sample onto the column.

Elution: Elute the protein with a decreasing salt gradient. Collect fractions and analyze by

SDS-PAGE.

Step 3: Size Exclusion Chromatography (SEC)

Column Equilibration: Equilibrate a size exclusion column (e.g., Superdex 75) with the final

desired buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA, 1 mM TCEP).[4]

Sample Loading: Concentrate the HIC-purified CP-10 fractions and load onto the SEC

column.

Elution: Elute the protein with the equilibration buffer. CP-10 should elute as a single peak

corresponding to its molecular weight.

Final Product: Collect the purified CP-10 fractions. Assess purity by SDS-PAGE and

determine the concentration.
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Protocol 5: Solubilization and Refolding of CP-10 from
Inclusion Bodies

Inclusion Body Washing: After cell lysis and centrifugation, wash the insoluble pellet with a

buffer containing a mild detergent (e.g., 1 M urea) to remove contaminating proteins.[6]

Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong

denaturant (e.g., 6 M guanidinium hydrochloride).[6]

Refolding: Refold the denatured protein by dialysis against a refolding buffer (e.g., 20 mM

Tris, pH 7.2, 1 mM dithiothreitol).[6] This is typically done in a stepwise manner with

decreasing concentrations of the denaturant.

Clarification and Purification: After refolding, centrifuge the solution to remove any

aggregated protein. The soluble, refolded CP-10 can then be purified using the methods

described in Protocol 4.
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Caption: Workflow for recombinant CP-10 expression and purification.
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Caption: Purification strategies for His-tagged versus untagged CP-10.
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Caption: Workflow for CP-10 recovery from inclusion bodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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